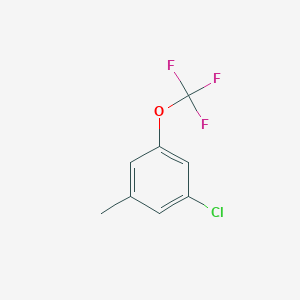

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene

説明

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene is an aromatic compound with a benzene ring substituted by three distinct groups:

- Chlorine at position 1 (electron-withdrawing, meta-directing).

- Methyl at position 3 (electron-donating, ortho/para-directing).

- Trifluoromethoxy (-OCF₃) at position 5 (strongly electron-withdrawing, meta-directing).

This unique substitution pattern results in a molecule with balanced lipophilicity, reactivity, and stability, making it valuable in pharmaceutical and agrochemical research. The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

特性

分子式 |

C8H6ClF3O |

|---|---|

分子量 |

210.58 g/mol |

IUPAC名 |

1-chloro-3-methyl-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H6ClF3O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3 |

InChIキー |

ARFJVIHXFMGDRD-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)Cl)OC(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-3-methyl-5-nitrobenzene with trifluoromethanol in the presence of a base. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate .

Industrial Production Methods: In industrial settings, the production of 1-chloro-3-methyl-5-(trifluoromethoxy)benzene often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.

化学反応の分析

Types of Reactions: 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The trifluoromethoxy group can be reduced to form trifluoromethyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substituted derivatives with different functional groups.

- Oxidized products like carboxylic acids or aldehydes.

- Reduced products like trifluoromethyl derivatives.

科学的研究の応用

Scientific Research Applications

- Chemistry It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Chemical Reactions

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene undergoes several chemical reactions:

- Substitution Reactions The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions. Reagents such as sodium amide or thiourea in polar solvents can be used for these reactions.

- Oxidation Reactions The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents like potassium permanganate or chromium trioxide can be used.

- Reduction Reactions The trifluoromethoxy group can be reduced to form trifluoromethyl derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Use in Synthesis of Other Compounds

The compound is also used in the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds, which are useful in pharmaceuticals, pesticides, dyes, liquid crystal materials, and electronic chemicals .

作用機序

The mechanism of action of 1-chloro-3-methyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

類似化合物との比較

A. Trifluoromethoxy vs. Trifluoromethyl

- 1-Chloro-3-methyl-5-(trifluoromethyl)benzene ():

- The trifluoromethyl (-CF₃) group is directly attached to the ring, increasing electron-withdrawing effects compared to -OCF₃.

- Higher lipophilicity but reduced polarity compared to the trifluoromethoxy analog.

- Applications: Intermediate in pesticides due to enhanced stability .

B. Trifluoromethoxy vs. Methoxy

- 1-Chloro-3-methyl-5-methoxybenzene :

- Methoxy (-OCH₃) is electron-donating, activating the ring toward electrophilic substitution.

- Less resistant to oxidative degradation than trifluoromethoxy derivatives.

- Applications: Less common in pharmaceuticals due to metabolic instability .

C. Halogen Variations

- 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene :

- Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic substitution.

- Higher molecular weight and density compared to chloro analogs.

- Applications: Radiolabeling in imaging studies .

2.2. Positional Isomerism

A. 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene ():

- Substitutions at positions 2, 1, and 4 alter dipole moments and solubility.

- Lower symmetry reduces crystallinity compared to the 1,3,5-substituted target compound.

- Reactivity: Enhanced para-directing effects due to fluorine’s electronegativity .

B. 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene ():

- Nitro group at position 5 strongly deactivates the ring, limiting electrophilic reactions.

- Applications: Explosives research due to nitro group instability .

2.3. Functional Group Additions/Replacements

A. Hydroxyl Group Inclusion

- 2-Chloro-5-(trifluoromethyl)phenol (): Hydroxyl group enables hydrogen bonding, increasing water solubility. Lower thermal stability due to acidic proton. Applications: Antimicrobial agents .

B. Alkyl Chain Modifications

- 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene (): Propyl chain enhances flexibility and bioavailability. Ethoxy group improves solubility in non-polar solvents. Applications: Drug candidates targeting lipid-rich tissues .

Comparative Data Table

| Compound Name | Substituents (Positions) | Key Properties | Applications | Reference |

|---|---|---|---|---|

| 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene | Cl (1), CH₃ (3), -OCF₃ (5) | Balanced lipophilicity, high stability | Pharmaceuticals, Agrochemicals | |

| 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | Cl (1), CH₃ (3), -CF₃ (5) | Higher lipophilicity, lower polarity | Pesticides | |

| 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene | Cl (2), F (1), -OCF₃ (4) | Asymmetric dipole, reduced crystallinity | Material science | |

| 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | Br (1), CH₃ (3), -OCF₃ (5) | Steric hindrance, radiolabeling potential | Imaging agents | |

| 2-Chloro-5-(trifluoromethyl)phenol | Cl (2), -CF₃ (5), -OH (5) | High solubility, acidic proton | Antimicrobials |

Research Findings and Implications

- Reactivity : The trifluoromethoxy group in the target compound stabilizes negative charges in intermediates, favoring nucleophilic aromatic substitution over electrophilic reactions .

- Biological Activity : Methyl and trifluoromethoxy groups synergistically enhance binding to cytochrome P450 enzymes, making the compound a potent inhibitor in drug metabolism studies .

- Thermal Stability : Compared to nitro-substituted analogs (e.g., ), the target compound exhibits superior thermal stability, enabling high-temperature industrial processes .

生物活性

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene, a chlorinated aromatic compound, has garnered attention for its biological activities, particularly in toxicological studies and potential applications in various fields. This article provides a comprehensive overview of its biological activity, including toxicity assessments, sensitization potential, and other relevant findings.

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene is characterized by the presence of a trifluoromethoxy group, which significantly affects its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

Acute and Repeated Dose Toxicity

Toxicological evaluations have demonstrated that 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene exhibits low acute toxicity. In studies involving repeated oral exposure in rodents, significant findings include:

- NOAEL (No Observed Adverse Effect Level) : Established at 50 mg/kg body weight/day based on liver and kidney effects observed at higher doses .

- Clinical Signs : Signs of toxicity included behavioral changes such as "burrowing in bedding" and increased hepatocellular hypertrophy at elevated doses .

Sensitization Potential

In a Local Lymph Node Assay (LLNA) conducted according to OECD guidelines, the sensitization potential of the compound was assessed. The stimulation indices (SI) at various concentrations were reported as follows:

| Concentration (%) | Stimulation Index (SI) |

|---|---|

| 50 | 2.6 |

| 75 | 5.3 |

| 100 | 5.3 |

The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was found to be 53.1%, indicating a weak sensitization potential .

Inhalation Toxicity

A three-month inhalation study revealed dose-dependent nephropathy in male mice, with significant adverse effects starting from exposure to vapors at concentrations of 500 ppm or higher. The study highlighted the importance of monitoring exposure levels in occupational settings where this compound may be present .

Effects on Blood Parameters

Changes in hematological parameters were observed, including:

- Decreased leukocyte count at higher concentrations.

- Increased globulin concentrations in males exposed to ≥1000 ppm.

These findings suggest potential immunotoxic effects that warrant further investigation .

Other Biological Activities

Research has indicated that compounds with similar trifluoromethoxy substituents may exhibit antibacterial properties. For instance, studies on related trifluoromethylpyridine derivatives have shown promising antibacterial activity against various strains, suggesting that similar activities could be explored for 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。